1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds often involves the use of mesyl chloride or tosyl chloride, where the neutral alcohol performs a substitution reaction on sulfur, leading to the formation of O-S and breakage of S-Cl .Molecular Structure Analysis
The molecular structure of similar compounds like 2-(Methylsulfonyl)phenylboronic acid has been analyzed. It has a molecular formula of CHBOS, an average mass of 200.020 Da, and a Monoisotopic mass of 200.031464 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds like 2-(Methylsulfonyl)phenylboronic acid have been studied. For example, it has been found that these compounds are only marginally stable in water .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-(Methylsulfonyl)phenylboronic acid have been analyzed. It has a density of 1.4±0.1 g/cm3, a boiling point of 469.2±51.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Synthetic Methodologies and Catalysis
Methanesulfonic acid, a related compound, has been utilized as an efficient catalyst in synthetic chemistry, such as in the synthesis of aromatic and aliphatic benzothiazoles from carboxylic acids. This demonstrates the potential utility of methanesulfonyl compounds in facilitating various chemical transformations (Sharghi & Asemani, 2009). Furthermore, novel biological-based nano organo solid acids have been explored for their catalytic applications in synthesizing various organic compounds, indicating the role of sulfonamide and methanesulfonyl groups in promoting green chemistry approaches (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Biological and Pharmaceutical Applications
Research on novel pyrazole methanesulfonates has shown insecticidal activity, highlighting the potential of methanesulfonylphenyl-pyrazole derivatives in developing new agrochemicals. These studies emphasize the importance of structural modifications to enhance activity and reduce toxicity (Finkelstein & Strock, 1997). Additionally, celecoxib analogues incorporating the methanesulfonylphenyl group have been synthesized, demonstrating dual inhibitory activities against cyclooxygenases and 5-lipoxygenase, which are crucial targets in anti-inflammatory therapy (Chowdhury et al., 2009).
Advanced Material Synthesis
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, showcasing the role of sulfonamide and related functionalities in developing materials with potential environmental applications, including luminescence sensing and pesticide removal. This highlights the versatility of methanesulfonyl and related groups in materials science (Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHVIIQOIDBVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-16-7 | |
Record name | 1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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